molecular formula C20H20N2O B8538784 (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone

(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone

Cat. No.: B8538784
M. Wt: 304.4 g/mol
InChI Key: WDUAEZPXUALZIN-UHFFFAOYSA-N
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Description

(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring. This compound is characterized by the presence of a phenyl group attached to the indole moiety and a piperidine ring linked to the methanone group. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the piperidine ring.

Industrial Production Methods

Industrial production of (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone may involve large-scale Fischer indole synthesis followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

(2-phenyl-1H-indol-3-yl)-piperidin-3-ylmethanone

InChI

InChI=1S/C20H20N2O/c23-20(15-9-6-12-21-13-15)18-16-10-4-5-11-17(16)22-19(18)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21-22H,6,9,12-13H2

InChI Key

WDUAEZPXUALZIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
O=C(c1c(-c2ccccc2)[nH]c2ccccc12)C1CCCN(C(=O)OCc2ccccc2)C1
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Synthesis routes and methods II

Procedure details

A solution of 11.6 g (26.5 mmol) of 3-(2-phenyl-1H-indol-3-ylcarbonyl)piperidine-1-carboxylic acid benzyl ester and 6.4 g (79.5 mmol) of 1,4-cyclohexadiene in ethanol under an atmosphere of nitrogen was charged with 1 g of 10% palladium on carbon. The mixture was heated under reflux for 2 hr, after which it was cooled and filtered to remove the catalyst, and the filtrate evaporated in vacuo to afford 7.5 g (24.7 mmol; 93%) of (2-phenyl-1H-indol-3-yl)piperidin-3-ylmethanone as a clear oil. δH (360 MHz; CDCl3) 1.02-1.15 (1H, m, aliphatic), 1.51-1.70 (2H, m, aliphatics), 1.73-1.84 (2H, m, aliphatics), 2.51-2.62 (1H, m, aliphatic), 2.78-2.89 (3H, m, aliphatics), 2.92-3.02 (1H, m, aliphatic), 7.22-7.28 (2H, m, aromatics), 7.36-7.47 (3H, m, aromatics), 7.50-7.56 (2H, m, aromatics), 8.21-8.27 (1H, m, aromatic), 10.46 (1H, br s, NH); m/z (ES+) 305 (M++H, 100%).
Name
3-(2-phenyl-1H-indol-3-ylcarbonyl)piperidine-1-carboxylic acid benzyl ester
Quantity
11.6 g
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6.4 g
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reactant
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0 (± 1) mol
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solvent
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Quantity
1 g
Type
catalyst
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